Phenyl N-octylcarbamate
Description
Phenyl N-octylcarbamate is a carbamate ester characterized by a phenyl group attached to the carbamate nitrogen and an octyl chain as the ester substituent. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and polymer industries due to their stability, bioactivity, and versatility in synthesis. Carbamates typically exhibit enzyme-inhibiting activity, making them valuable in drug design and pest control .
Properties
CAS No. |
97480-56-3 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
phenyl N-octylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-10-13-16-15(17)18-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,16,17) |
InChI Key |
VHEIRPSEWPYLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-octylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with octanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired carbamate product. Another method involves the use of carbamoyl chlorides, which react with phenols to form carbamates .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Phenyl N-octylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amines or other related compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phenyl or octyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Phenyl N-octylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: It serves as an inhibitor in enzymatic studies, particularly for enzymes like cholesterol esterase.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
Phenyl N-octylcarbamate can be compared with other carbamates such as:
- Phenyl N-butylcarbamate
- Phenyl N-hexylcarbamate
- Phenyl N-benzylcarbamate
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain carbamates. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
The following table summarizes key structural and physicochemical differences between Phenyl N-octylcarbamate and its analogs:
Structural and Functional Differences
- Electron-Withdrawing Groups : Compounds such as Benzyl N-[1-(benzenesulfonyl)octyl]carbamate incorporate sulfonyl groups, which increase electrophilicity and reactivity compared to the unmodified phenyl group in this compound .
- Steric Effects: The phenoxyethyl group in 2-Phenoxyethyl N-phenylcarbamate introduces steric hindrance, which may reduce enzymatic degradation compared to linear alkyl chains .
Spectroscopic Properties
- Infrared Spectroscopy : Carbamates typically show C=O stretches near 1700–1750 cm⁻¹. Isoamyl n-Octylcarbamate exhibits a strong peak at 1702 cm⁻¹, consistent with this range .
- NMR Profiles : The octyl chain in this compound would produce characteristic alkyl proton signals (δ 0.8–1.5 ppm), while the phenyl group would show aromatic signals (δ 6.5–7.5 ppm).
Stability and Reactivity
- Carbamates with alkyl chains (e.g., octyl) demonstrate enhanced hydrolytic stability compared to aryl esters due to reduced electrophilicity at the carbonyl carbon .
- The phenyl group in this compound may participate in π-π interactions, influencing binding affinity in enzyme inhibition or receptor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
